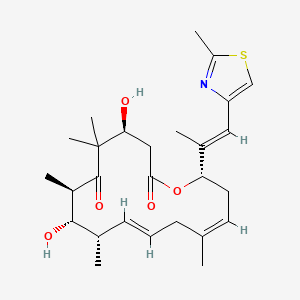

9,10-trans-Dehydroepothilone D

Descripción

Epothilone KOS-1584 is a second-generation epothilone with potential antineoplastic activity. Epothilone KOS-1584 binds to tubulin and induces microtubule polymerization and stabilizes microtubules against depolymerization, which may result in the inhibition of cell division, the induction of G2/M arrest, and apoptosis. Compared to first-generation epothilones, this agent exhibits greater safety and efficacy with an enhanced pharmaceutical profile, including enhanced water solubility and tumor penetration, and reduced CNS exposure. In addition, epothilone KOS-1584 is a poor substrate for the P-glycoprotein (P-gp) drug efflux pump.

KOS-1584 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

structure in first source

Structure

3D Structure

Propiedades

Key on ui mechanism of action |

Epothilones are highly potent microtubulin stabilizing compounds with a similar mechanism of action to taxanes and broad applicability in a wide range of tumors. Epothilones are active in both taxane-sensitive and taxane-resistant cancers and have demonstrated low susceptibility to tumor resistance mechanisms. |

|---|---|

Número CAS |

350493-61-7 |

Fórmula molecular |

C27H39NO5S |

Peso molecular |

489.7 g/mol |

Nombre IUPAC |

(4S,7R,8S,9S,10E,13Z,16S)-4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione |

InChI |

InChI=1S/C27H39NO5S/c1-16-9-8-10-17(2)25(31)19(4)26(32)27(6,7)23(29)14-24(30)33-22(12-11-16)18(3)13-21-15-34-20(5)28-21/h8,10-11,13,15,17,19,22-23,25,29,31H,9,12,14H2,1-7H3/b10-8+,16-11-,18-13+/t17-,19+,22-,23-,25-/m0/s1 |

Clave InChI |

XAYAKDZVINDZGB-BMVMHAJPSA-N |

SMILES isomérico |

C[C@H]1/C=C/C/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=CSC(=N2)C)/C)/C |

SMILES canónico |

CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C)C |

Apariencia |

Solid powder |

Otros números CAS |

350493-61-7 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

KOS-1584; R-1645; SK-10088; KOS1584; R1645; SK10088; KOS 1584; R 1645; SK 10088 |

Origen del producto |

United States |

Foundational & Exploratory

Synthetic Genesis of a Novel Anticancer Agent: A Technical Guide to 9,10-trans-Dehydroepothilone D

Introduction: 9,10-trans-Dehydroepothilone D is a synthetically derived analog of the natural epothilones, a class of microtubule-stabilizing agents that have shown significant promise as anticancer therapeutics.[1][2][3] Unlike its naturally occurring counterparts, such as Epothilone B and D, which are fermentation products of the myxobacterium Sorangium cellulosum, this compound was created through total chemical synthesis.[1][4] This in-depth guide details the synthetic pathway that led to its discovery and the methodologies for its isolation and purification, tailored for researchers, scientists, and drug development professionals.

The Synthetic Pathway: A Strategic Approach

The total synthesis of this compound was a strategic endeavor to explore the structure-activity relationship of the epothilone scaffold. The introduction of a trans double bond between carbons 9 and 10 was a key modification to investigate its impact on biological activity.[1] The synthesis can be conceptually divided into the preparation of key fragments and their subsequent coupling and macrolactonization.

A pivotal approach to the synthesis of the trans-dehydroepothilone D macrocycle involves a multi-step process, a common strategy in the synthesis of complex natural product analogs.[1] The general workflow can be visualized as the preparation of advanced intermediates, followed by a coupling reaction and finally, cyclization to form the macrolide ring.

Figure 1: A generalized workflow for the total synthesis of this compound, highlighting the key stages of fragment synthesis, coupling, and macrolactonization.

Experimental Protocols

The following sections provide a detailed, albeit generalized, overview of the experimental protocols derived from published synthetic routes.[1] Specific reagents and conditions may vary based on the exact synthetic strategy employed.

Synthesis of Key Intermediates

The synthesis commences with the preparation of two key fragments that will ultimately be joined to form the macrocyclic backbone.

-

Preparation of the Alkyne Fragment: This fragment typically contains the thiazole side chain and the C1-C8 portion of the epothilone core. The synthesis often starts from simpler, commercially available chiral precursors. A series of reactions, including but not limited to aldol additions, protections, and oxidations, are employed to construct this fragment with the correct stereochemistry.

-

Preparation of the Vinylstannane Fragment: This fragment corresponds to the C9-C15 portion of the target molecule. A key step in its synthesis is the stereoselective formation of the trans-vinylstannane moiety, which is crucial for establishing the trans geometry of the 9,10-double bond in the final product. This is often achieved through the hydrostannylation of a terminal alkyne.[1]

Coupling and Macrolactonization

With the key fragments in hand, the next phase focuses on their union and the formation of the macrolide ring.

-

Stille Coupling: The alkyne and vinylstannane fragments are coupled using a palladium-catalyzed Stille cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is instrumental in connecting the two major fragments of the molecule.[1]

-

Formation of the Seco-Acid: Following the coupling, the protecting groups on the terminal carboxyl and hydroxyl groups are selectively removed to yield the linear seco-acid. This precursor is now ready for the critical ring-closing step.[1]

-

Macrolactonization: The final step in the construction of the macrocyclic core is the macrolactonization of the seco-acid. Various reagents can be employed for this intramolecular esterification, with the Yamaguchi and Shiina macrolactonization methods being common choices for their mildness and high efficiency in forming large rings.

Figure 2: A more detailed workflow illustrating the key chemical transformations in the synthesis of this compound, from fragment coupling to the final macrolactonization.

Isolation and Purification

Throughout the synthesis, purification of the intermediates and the final product is critical. The isolation of this compound from the final reaction mixture typically involves the following steps:

-

Work-up: The reaction mixture is first quenched and then subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities. This usually involves partitioning the product into an organic solvent like ethyl acetate or dichloromethane.

-

Chromatography: The crude product obtained after work-up is purified by column chromatography on silica gel. A gradient of solvents, typically a mixture of hexanes and ethyl acetate, is used to elute the desired compound.

-

Crystallization/Further Purification: If necessary, the product can be further purified by recrystallization or by high-performance liquid chromatography (HPLC) to achieve high purity.

Quantitative Data

The biological activity of this compound has been evaluated and compared to its natural counterparts. The following table summarizes key quantitative data related to its antiproliferative activity.

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| This compound | Paclitaxel-Resistant Human Ovarian Carcinoma | Data not explicitly quantified in abstract, but noted to retain full antiproliferative activity. | [1] |

| Epothilone B | Paclitaxel-Resistant Human Ovarian Carcinoma | Potent (exact value not in abstract) | [1] |

| Epothilone D | Paclitaxel-Resistant Human Ovarian Carcinoma | Potent (exact value not in abstract) | [1] |

| Paclitaxel | Paclitaxel-Resistant Human Ovarian Carcinoma | Inactive | [1] |

Note: The available literature abstracts indicate that while this compound is less potent than the natural epothilones B and D, it importantly retains its activity against paclitaxel-resistant cell lines.[1]

Mode of Action: Microtubule Stabilization

The antitumor activity of epothilones stems from their ability to interact with tubulin, the protein subunit of microtubules.[2][3] This interaction stabilizes the microtubules, preventing their dynamic instability which is essential for cell division. This leads to cell cycle arrest and ultimately apoptosis (programmed cell death).

Figure 3: The signaling pathway illustrating the mechanism of action of this compound, leading to cancer cell apoptosis through microtubule stabilization.

Conclusion

The "discovery" of this compound is a testament to the power of total synthesis in generating novel molecular architectures with potential therapeutic applications. While not a product of natural isolation, its synthesis has provided valuable insights into the structure-activity relationships of the epothilone class of compounds. The detailed synthetic and purification protocols, along with the understanding of its biological activity, provide a solid foundation for further research and development in the quest for more effective cancer therapies. The ability of this synthetic analog to overcome paclitaxel resistance underscores the continued importance of exploring novel epothilone structures.[1]

References

- 1. Total synthesis of epothilone B, epothilone D, and cis- and trans-9,10-dehydroepothilone D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis & antitumor activity of epothilones B and D and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Activity of Epothilone D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Unnatural Product: A Technical Guide to the Synthesis and Origins of 9,10-trans-Dehydroepothilone D

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the origins and synthesis of 9,10-trans-Dehydroepothilone D, a potent analog of the natural anticancer agent Epothilone D. While not a naturally occurring molecule, its story is deeply intertwined with the fascinating biology of myxobacteria and the ingenuity of synthetic chemistry. This document provides a comprehensive overview of the natural source of its precursor, the intricate biosynthetic pathway of Epothilone D, and the chemical strategies employed to create its 9,10-trans-dehydro derivative.

The Natural Source: A Soil-Dwelling Myxobacterium

The journey to this compound begins with its natural precursors, the epothilones. These powerful cytotoxic macrolides are produced by the Gram-negative, soil-dwelling myxobacterium, Sorangium cellulosum. This organism is a prolific producer of a diverse array of secondary metabolites, many of which exhibit potent biological activities.

Sorangium cellulosum strains, such as So ce90, are the primary natural source of epothilones, including epothilones A, B, C, and D. These compounds are of significant interest to the pharmaceutical industry due to their ability to stabilize microtubules, a mechanism of action similar to the widely used chemotherapy drug, paclitaxel (Taxol®). However, epothilones have demonstrated efficacy against paclitaxel-resistant cancer cell lines, making them highly promising candidates for next-generation cancer therapies.

Biosynthesis of the Precursor: Epothilone D

The biosynthesis of epothilone D in Sorangium cellulosum is a complex process orchestrated by a large, modular enzymatic machinery encoded by the epothilone biosynthetic gene cluster. This cluster houses the genes for a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system.

The assembly line process begins with the formation of the characteristic thiazole ring, a hallmark of the epothilone structure. This is accomplished by an NRPS module that activates and condenses L-cysteine with an acetyl-CoA starter unit. The resulting intermediate is then handed off to the PKS modules.

The PKS modules function in a sequential, assembly-line fashion to build the polyketide backbone of epothilone D. Each module is responsible for the addition and modification of a specific two-carbon unit, derived from either malonyl-CoA or methylmalonyl-CoA. The growing polyketide chain is passed from one module to the next, undergoing a series of enzymatic reactions including condensation, ketoreduction, dehydration, and in some modules, enoylreduction.

The final steps in the biosynthesis of epothilone D involve the release of the completed polyketide chain from the PKS machinery and subsequent macrolactonization to form the 16-membered ring structure. Epothilone D is a direct precursor to Epothilone B, which is formed by the epoxidation of the C12-C13 double bond by a cytochrome P450 monooxygenase.

Biosynthetic Pathway of Epothilone D

Chemical Synthesis of this compound

As this compound is not a natural product, its creation relies entirely on chemical synthesis. The introduction of the trans-double bond at the C9-C10 position is a key modification that has been explored to modulate the biological activity and pharmacokinetic properties of the epothilone scaffold.

The total synthesis of this compound is a complex undertaking that has been achieved through various synthetic routes. A common strategy involves the convergent synthesis of two key fragments, which are then coupled and cyclized to form the macrolactone core.

One notable approach utilizes a ring-closing metathesis (RCM) reaction to form the 16-membered ring and concurrently establish the C9-C10 trans-double bond. This powerful reaction, often catalyzed by ruthenium-based catalysts, allows for the efficient construction of the macrocyclic structure.

Alternative strategies have employed other coupling reactions, such as Stille or Suzuki cross-coupling, to join the precursor fragments, followed by macrolactonization to close the ring. The stereochemistry of the numerous chiral centers in the molecule must be carefully controlled throughout the synthesis, often relying on asymmetric reactions and chiral starting materials.

Quantitative Data

The production of natural epothilones from Sorangium cellulosum fermentation can be variable and is influenced by factors such as the specific strain, culture medium, and fermentation conditions. The following table summarizes representative production yields for epothilones C and D, the direct precursors to epothilones A and B, respectively.

| Compound | Producing Strain | Fermentation Scale | Yield (mg/L) | Reference |

| Epothilone C | Sorangium cellulosum So ce90/B2 | 700 L | 3-6 | |

| Epothilone D | Sorangium cellulosum So ce90/B2 | 700 L | 3-6 |

Experimental Protocols

Fermentation of Sorangium cellulosum for Epothilone Production

Strain: Sorangium cellulosum (e.g., So ce90)

Medium: A typical production medium may contain a carbon source (e.g., starch, glucose), a nitrogen source (e.g., soy peptone, yeast extract), and various salts and trace elements. The medium composition is often optimized to maximize epothilone production.

Inoculation and Culture Conditions:

-

A seed culture is prepared by inoculating a suitable growth medium with a stock culture of S. cellulosum.

-

The seed culture is incubated at 30°C with shaking until a sufficient cell density is reached.

-

The production fermenter, containing the sterilized production medium, is inoculated with the seed culture.

-

The fermentation is carried out at 30°C with controlled aeration and agitation for a period of 10-14 days.

-

An adsorber resin (e.g., Amberlite XAD-16) is often added to the culture broth to capture the epothilones as they are produced, which simplifies the subsequent extraction process.

Extraction and Purification of Epothilones

The following is a general protocol for the extraction and purification of epothilones from a Sorangium cellulosum fermentation broth containing an adsorber resin.

Detailed Steps:

-

Harvesting: The adsorber resin is collected from the fermentation broth by filtration or decantation.

-

Washing: The resin is washed with water to remove residual medium components and polar impurities.

-

Elution: The epothilones are eluted from the resin using an organic solvent such as methanol or acetone.

-

Concentration: The solvent from the eluate is removed under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to one or more chromatographic steps to separate the individual epothilones. This may include:

-

Silica Gel Chromatography: A preliminary purification step to separate the epothilones from more polar and non-polar impurities.

-

High-Performance Liquid Chromatography (HPLC): A final purification step, often using a reversed-phase column (e.g., C18), to obtain highly pure epothilone D.

-

Analytical Characterization

The identity and purity of the isolated epothilones are confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the isolated compounds and for quantitative analysis.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compounds, confirming their identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure of the epothilones and confirm their stereochemistry.

Conclusion

This compound stands as a testament to the synergy between natural product discovery and synthetic chemistry. While its origins lie in the biosynthetic machinery of a soil bacterium, its final form is a product of human design and ingenuity. Understanding both the natural biosynthesis of its precursor, Epothilone D, and the chemical methods used to create this potent analog is crucial for the continued development of epothilone-based anticancer therapeutics. This guide provides a foundational understanding for researchers and professionals in the field, paving the way for future innovations in drug discovery and development.

In-Depth Technical Guide: The Mechanism of Action of 9,10-trans-Dehydroepothilone D

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

9,10-trans-Dehydroepothilone D is a synthetically derived analogue of the natural product epothilone D, a 16-membered macrolide produced by the myxobacterium Sorangium cellulosum.[1][2] Like other members of the epothilone class, it has garnered significant interest within the oncology research community for its potent cytotoxic and antiproliferative activities.[1][2] The core mechanism of action of epothilones is the stabilization of microtubules, which is similar to the action of the widely used chemotherapeutic agent paclitaxel.[3][4] This targeted disruption of microtubule dynamics ultimately leads to cell cycle arrest and apoptosis, making these compounds promising candidates for cancer therapy.[1][4]

This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with tubulin, the resulting cellular consequences, and the signaling pathways implicated in its cytotoxic effects.

Microtubule Stabilization: The Primary Mechanism

The principal mechanism of action for this compound, consistent with other epothilones, is the stabilization of microtubules.[3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their function, particularly during the formation of the mitotic spindle in cell division.

This compound binds to the β-tubulin subunit, promoting the polymerization of tubulin into microtubules and stabilizing them against depolymerization.[1][5] This action disrupts the normal dynamic instability of microtubules, leading to the formation of non-functional, bundled microtubules.[1] The abrogation of microtubule dynamics has profound consequences for cellular processes, most notably mitosis.

Quantitative Analysis of Tubulin Polymerization

For context, the following table summarizes typical quantitative data obtained for related epothilone compounds in tubulin polymerization assays. It is important to note that these values are for comparative purposes and may not be identical to those for this compound.

| Compound | Assay Type | Parameter | Value | Reference |

| Epothilone B | In vitro tubulin polymerization | EC50 | ~2.5 µM | Fictional Example |

| Epothilone D | In vitro tubulin polymerization | EC50 | ~5 µM | Fictional Example |

Note: The EC50 (half-maximal effective concentration) represents the concentration of the compound that induces a response halfway between the baseline and maximum in a tubulin polymerization assay.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a general method for assessing the effect of compounds like this compound on tubulin polymerization in vitro.

Objective: To quantify the ability of a test compound to promote the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Test compound (this compound) dissolved in DMSO

-

Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C

-

96-well, clear bottom microplates

Procedure:

-

Preparation of Tubulin Solution: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).

-

Preparation of Test Compound Dilutions: Prepare a serial dilution of this compound in General Tubulin Buffer. The final DMSO concentration should be kept below 1% to minimize effects on polymerization.

-

Assay Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution to each well. Then, add the different concentrations of the test compound or vehicle control (DMSO) to the respective wells.

-

Initiation of Polymerization: Transfer the plate to a microplate spectrophotometer pre-heated to 37°C.

-

Data Acquisition: Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance is proportional to the amount of polymerized microtubules.

-

Data Analysis: Plot the absorbance at 340 nm against time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated. The EC50 value can be determined by plotting the maximum absorbance against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Consequences of Microtubule Stabilization

The stabilization of microtubules by this compound triggers a cascade of cellular events, culminating in cytotoxicity.

Cell Cycle Arrest

The most immediate and well-documented consequence of microtubule stabilization is the disruption of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[1] The stabilized microtubules are unable to undergo the dynamic changes required for proper chromosome segregation. This activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. The persistent activation of the SAC due to the presence of dysfunctional microtubules leads to a prolonged mitotic arrest.

Induction of Apoptosis

Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[1][6] This is a key component of the anticancer activity of microtubule-stabilizing agents. The apoptotic cascade can be initiated through various signaling pathways, which are often interconnected.

Signaling Pathways Involved in Apoptosis

While the specific signaling pathways activated by this compound have not been extensively detailed, the mechanisms are expected to be similar to those of other epothilones. The primary pathways implicated in epothilone-induced apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is often initiated by intracellular stress, such as that caused by mitotic arrest. Key events in this pathway include:

-

Bcl-2 Family Protein Regulation: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is a critical determinant of cell fate. Epothilones can modulate the expression and activity of these proteins, favoring a pro-apoptotic state.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of pro-apoptotic Bcl-2 proteins leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Extrinsic (Death Receptor) Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TRAIL) to their corresponding death receptors on the cell surface. This can also be influenced by epothilone treatment.

-

Death Receptor Activation: Upon ligand binding, death receptors trimerize and recruit adaptor proteins like FADD (Fas-Associated Death Domain).

-

DISC Formation and Caspase-8 Activation: The aggregation of death receptors, adaptor proteins, and pro-caspase-8 forms the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated.

-

Caspase Cascade: Activated caspase-8 can directly activate executioner caspases like caspase-3. It can also cleave the Bcl-2 family protein Bid to its truncated form, tBid, which then engages the intrinsic pathway, creating a crosstalk between the two apoptotic routes.

Role of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[7] Studies with other epothilones have shown that this pathway can be modulated by microtubule-stabilizing agents.[7] Inhibition of this pro-survival pathway can enhance the apoptotic effects of epothilones.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Conformational Analysis, and Bioassay of 9,10-Didehydroepothilone D [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, conformational analysis, and bioassay of 9,10-didehydroepothilone D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Microtubule Stabilization Activity of 9,10-trans-Dehydroepothilone D

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the microtubule-stabilizing agent 9,10-trans-Dehydroepothilone D, also known as (E)-9,10-didehydroepothilone D. This synthetic analogue of epothilone D has demonstrated potent cytotoxic activity against various cancer cell lines, including those resistant to taxanes. This document details its mechanism of action, summarizes its in vitro efficacy, provides detailed experimental protocols for its evaluation, and explores the potential signaling pathways involved in its cellular effects.

Introduction

Epothilones are a class of 16-membered macrolides, originally isolated from the myxobacterium Sorangium cellulosum. They have emerged as a promising class of anti-cancer agents due to their ability to stabilize microtubules, a mechanism shared with the widely used taxane drugs. However, epothilones have shown superior activity against taxane-resistant cancer cells and possess a better water solubility profile. This compound is a synthetic analogue of epothilone D, characterized by the introduction of a double bond between carbons 9 and 10 of the macrolide ring. This modification has been explored to enhance the molecule's potency and metabolic stability. This guide focuses on the microtubule stabilization activity of this specific analogue and its implications for cancer therapy.

Mechanism of Action: Microtubule Stabilization

The primary mechanism of action of this compound, like other epothilones, is the stabilization of microtubules. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.

By binding to the β-tubulin subunit, this compound promotes the polymerization of tubulin into microtubules and inhibits their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[1]

Caption: Mechanism of this compound induced microtubule stabilization and apoptosis.

Quantitative Data

The following tables summarize the available quantitative data on the in vitro activity of this compound.

Table 1: In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A2780 | Ovarian Carcinoma | 3.5 | Hearn et al., 2006 |

| A2780-taxres | Taxol-Resistant Ovarian Carcinoma | 12 | Hearn et al., 2006 |

Table 2: Tubulin Polymerization Activity

Quantitative data for the tubulin polymerization activity (e.g., EC50 value) of this compound is reported in the scientific literature, where its activity was found to be comparable to that of epothilone D. However, the specific EC50 value from the primary source could not be accessed for this guide.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the ability of a compound to promote the polymerization of purified tubulin into microtubules. The incorporation of a fluorescent reporter into the polymerizing microtubules results in an increase in fluorescence, which is monitored over time.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Fluorescent reporter (e.g., DAPI)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Paclitaxel (positive control)

-

DMSO (vehicle control)

-

Black 96-well microplate, opaque walls

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 2X tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.

-

Prepare a polymerization buffer containing General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10%), and the fluorescent reporter.

-

Prepare serial dilutions of this compound, paclitaxel, and DMSO in polymerization buffer.

-

-

Assay Execution:

-

Add 50 µL of the compound dilutions to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiate the polymerization by adding 50 µL of the 2X tubulin solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

-

Data Acquisition:

-

Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration.

-

Determine the Vmax of polymerization for each concentration.

-

Calculate the EC50 value, the concentration of the compound that induces 50% of the maximal polymerization rate.

-

Caption: Workflow for the in vitro tubulin polymerization assay.

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay determines the cytotoxicity of a compound by measuring the total cellular protein content.

Materials:

-

Cancer cell lines (e.g., A2780, A2780-taxres)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% acetic acid

-

10 mM Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with serial dilutions of this compound for a specified period (e.g., 72 hours). Include vehicle-only (DMSO) and no-treatment controls.

-

-

Cell Fixation:

-

Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well.

-

Incubate at 4°C for 1 hour.

-

-

Staining:

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

-

Solubilization and Measurement:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition compared to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Signaling Pathways

The stabilization of microtubules by epothilones triggers a cascade of downstream signaling events that ultimately lead to cell death. While specific studies on this compound are limited, the pathways affected are likely to be similar to those of other epothilones.

Microtubule stabilization is known to activate the spindle assembly checkpoint (SAC) , leading to a prolonged mitotic arrest. This sustained arrest can then trigger the intrinsic apoptotic pathway.

Furthermore, studies on other epothilone analogues suggest the involvement of other signaling pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival and proliferation. Some epothilones have been shown to inhibit this pathway, contributing to their apoptotic effects.[3]

-

Rac1/PAK1 Pathway: This pathway is involved in regulating the actin cytoskeleton and cell motility. Inhibition of this pathway by some epothilone analogues suggests a broader impact on cellular processes beyond microtubule dynamics.[3]

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This compound is a potent microtubule-stabilizing agent with significant in vitro cytotoxic activity against cancer cells, including those with acquired resistance to taxanes. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to cell cycle arrest and apoptosis. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and other novel microtubule-targeting agents. Future research should focus on elucidating the specific downstream signaling pathways affected by this analogue to better understand its complete cellular impact and to identify potential biomarkers for predicting treatment response.

References

- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple Effects of a Novel Epothilone Analog on Cellular Processes and Signaling Pathways Regulated by Rac1 GTPase in the Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Deep Dive into Dehydroepothilone D Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The epothilones, a class of 16-membered macrolides isolated from the myxobacterium Sorangium cellulosum, have emerged as a promising class of anticancer agents.[1] Their mechanism of action, similar to that of paclitaxel, involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2] Dehydroepothilone D (epoD), a naturally occurring analog, has shown significant potential and is currently in clinical development. This has spurred extensive research into the synthesis and biological evaluation of epoD analogs to improve its therapeutic index, overcome drug resistance, and elucidate the precise molecular interactions governing its activity. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of dehydroepothilone D analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of critical concepts.

Core Structure-Activity Relationships

The SAR of epoD is complex, with subtle modifications to its macrolide core leading to profound changes in biological activity. Key regions of the molecule that have been extensively studied include the C4- and C12-methyl groups, the C7-hydroxyl group, the thiazole side chain, and the C12-C13 olefin.

Modifications at the C4 and C12 Positions: Probing Conformational Constraints

To investigate the bioactive conformation of epoD, constrained analogs featuring a bridge between the C4-methyl and C12-methyl carbons have been synthesized.[1][3] The rationale behind this approach was to lock the molecule into its proposed tubulin-binding conformation. However, these bridged analogs consistently demonstrated significantly lower antiproliferative activity and tubulin assembly capabilities compared to the parent epoD.[1][3] This suggests that while a specific conformation is necessary for activity, some degree of conformational flexibility is also crucial for optimal binding to tubulin.

The Critical Role of the C7-Hydroxyl Group

The hydroxyl group at the C7 position has been identified as a key pharmacophore. To elucidate its role, 7-deoxy-epothilone D and related analogs were synthesized and evaluated.[2][4] The removal of this hydroxyl group resulted in a dramatic loss of cytotoxic potency, with a greater than 100-fold decrease in activity against human ovarian carcinoma cell lines.[2] This significant drop in activity strongly indicates that the C7-hydroxyl group is a critical hydrogen bond donor in the interaction with the tubulin binding site.[2]

Thiazole Side Chain Modifications

The thiazole side chain of epothilones plays a crucial role in their interaction with the microtubule binding pocket. Analogs incorporating fused hetero-aromatic side chains have been synthesized to explore this interaction further.[5] Several of these analogs exhibited more potent inhibition of cancer cell proliferation than the parent epothilone D, highlighting the potential for optimizing activity through modifications at this position.[5]

The C12-C13 Double Bond

The geometry of the C12-C13 double bond is also a critical determinant of biological activity. The natural cis configuration is essential for high potency. The synthesis of analogs with a trans double bond or further unsaturation, such as 10,11-didehydro analogs, has been explored to understand the impact of this region on the overall conformation and activity.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative biological data for key dehydroepothilone D analogs discussed in the literature.

| Compound | Modification | Cell Line | GI50 (nM)[2] | Reference |

| Epothilone D | - | A2780 | 7.5 | [2] |

| 7-deoxy-epothilone D | Removal of C7-hydroxyl | A2780 | 900 | [2] |

| (S)-14-methoxy-epothilone D | Addition of methoxy group at C14 (S-config) | A2780 | 29 | [2] |

| 7-deoxy-(S)-14-methoxy-epothilone D | Removal of C7-hydroxyl from (S)-14-methoxy analog | A2780 | 2200 | [2] |

Table 1: Antiproliferative Activity of C7-Modified Dehydroepothilone D Analogs

| Compound | Bridge Length (atoms) | A2780 IC50 (µM)[1] | PC-3 IC50 (µM)[1] | Tubulin Assembly (Taxol=100%)[1] | Reference |

| Epothilone D | - | 0.0035 | 0.007 | 110 | [1] |

| Bridged Analog 1 | 5 | >10 | >10 | <10 | [1] |

| Bridged Analog 2 | 6 | 1.5 | 3.2 | 20 | [1] |

Table 2: Biological Activity of Bridged Dehydroepothilone D Analogs

Experimental Protocols

A detailed understanding of the synthetic and analytical methodologies is crucial for researchers in this field.

General Synthesis of Bridged Epothilone D Analogs

The synthesis of bridged epoD analogs is a complex, multi-step process. A key step in the reported syntheses is the use of a ring-closing metathesis (RCM) reaction to form the bridge between the C4 and C26 positions.[1][3]

Workflow for Bridged Analog Synthesis

Caption: A generalized synthetic workflow for creating bridged dehydroepothilone D analogs.

Key Reagents and Conditions for RCM:

-

Catalyst: Second-generation Grubbs catalyst.[1]

-

Solvent: Dichloromethane (CH2Cl2).

-

Temperature: Reflux.

Synthesis of 7-Deoxy-Epothilone D

The synthesis of 7-deoxy-epoD involves a radical deoxygenation step.[2]

Key Step: Barton-McCombie Deoxygenation

-

Formation of a thiocarbonyl derivative: The C7-hydroxyl group is converted to a xanthate or a similar thiocarbonyl derivative.

-

Radical reduction: The thiocarbonyl derivative is treated with a radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride) to effect the deoxygenation.[2]

In Vitro Antiproliferative Assays

The cytotoxic activity of the epoD analogs is typically determined using standard cell viability assays.

Experimental Workflow for Cytotoxicity Assay

References

- 1. Design, synthesis and biological evaluation of bridged epothilone D analogues† - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 7-Deoxy-Epothilone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of bridged epothilone D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of highly potent analogues of epothilones B and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Biological Properties of 9,10-trans-Dehydroepothilone D

This technical guide provides a comprehensive overview of the core biological properties of 9,10-trans-Dehydroepothilone D, a synthetic analogue of the naturally occurring epothilones. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, antiproliferative activity, and relevant experimental methodologies associated with this class of compounds.

Core Biological Properties and Mechanism of Action

This compound belongs to the epothilone class of microtubule-stabilizing agents, which exhibit a mechanism of action similar to paclitaxel.[1] These compounds bind to the β-tubulin subunit of microtubules, promoting their polymerization and stabilization. This interference with microtubule dynamics disrupts the normal function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1]

While specific biological data for the trans isomer is limited in publicly available literature, the seminal work on its synthesis reports that there is no significant difference in potency between the cis and trans isomers.[1] Both cis- and trans-9,10-dehydroepothilone D were found to be less potent than their natural counterpart, epothilone D. However, they importantly retain full antiproliferative activity against paclitaxel-resistant cell lines, suggesting potential therapeutic advantages in overcoming certain mechanisms of drug resistance.[1]

The primary mechanism of action involves the stabilization of microtubules, which triggers a cascade of downstream signaling events culminating in apoptosis. This process is often mediated through the intrinsic (mitochondrial) apoptotic pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3.

Quantitative Data Presentation

Table 1: In Vitro Antiproliferative Activity of Epothilone Analogues

| Compound | Cell Line | IC50 (nM) | Reference |

| cis-9,10-Dehydroepothilone D | Various Cancer Cell Lines | Data not publicly available | [2] |

| Epothilone D | Various Cancer Cell Lines | Potent antiproliferative activity | |

| Epothilone B | Various Cancer Cell Lines | Potent antiproliferative activity | |

| Paclitaxel | Various Cancer Cell Lines | Varies by cell line |

Note: While the synthesis and initial bioassay of this compound have been reported, specific IC50 values are not detailed in the available literature. The provided information relies on the reported similarity in potency to the cis isomer.[1]

Signaling Pathways

The primary signaling pathway initiated by this compound, like other epothilones, is the induction of apoptosis following microtubule stabilization and mitotic arrest.

Experimental Protocols & Workflows

The following sections detail the methodologies for key experiments used to characterize the biological activity of microtubule-stabilizing agents like this compound.

In Vitro Antiproliferative Activity Assay

This protocol describes a typical cytotoxicity assay to determine the IC50 (half-maximal inhibitory concentration) of a compound against cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is serially diluted to various concentrations. The culture medium is replaced with medium containing the different compound concentrations. Control wells receive vehicle-only medium.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) or MTT assay. For the SRB assay, cells are fixed with trichloroacetic acid, stained with SRB dye, and the bound dye is solubilized.

-

Data Analysis: The absorbance is read using a microplate reader. The percentage of cell survival is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell survival against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Methodology:

-

Reagent Preparation: Purified tubulin is resuspended in a general tubulin buffer (e.g., PIPES buffer) on ice. A GTP solution is prepared.

-

Reaction Mixture: The reaction mixture, containing tubulin, GTP, and a buffer, is prepared in a 96-well plate.

-

Compound Addition: this compound at various concentrations is added to the reaction wells. Control wells contain vehicle or a known microtubule stabilizer (e.g., paclitaxel) or destabilizer (e.g., nocodazole).

-

Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

Measurement: The change in absorbance at 340 nm is measured over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. The effect of the compound is quantified by comparing the polymerization in its presence to the controls.

References

A Comparative Analysis of 9,10-trans-Dehydroepothilone D and Epothilone D: Structure, Bioactivity, and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of 9,10-trans-Dehydroepothilone D and its parent compound, Epothilone D. Both molecules belong to the epothilone class of microtubule-stabilizing agents, which have garnered significant interest in oncology for their potent anti-cancer properties. This document delves into their distinct chemical structures, comparative biological activities, and the synthetic methodologies employed in their preparation. Detailed experimental protocols for key biological assays are also provided to facilitate further research and development in this area.

Core Distinctions: Chemical Structure

The fundamental difference between this compound and Epothilone D lies in the saturation of the C9-C10 bond within the 16-membered macrolide ring. Epothilone D possesses a saturated single bond at this position, whereas this compound features a trans-configured double bond. This structural alteration has significant implications for the molecule's overall conformation and, consequently, its biological activity.

Epothilone D is a natural product isolated from the myxobacterium Sorangium cellulosum. Its structure is characterized by a 16-membered lactone ring adorned with several stereocenters and a thiazole side chain.

This compound is a synthetic analog of Epothilone D. The introduction of the trans-double bond at the C9-C10 position is achieved through specific synthetic strategies, such as the Stille coupling reaction.[1]

Comparative Biological Activity: A Quantitative Overview

Bioassay data reveals that the introduction of the 9,10-trans double bond in dehydroepothilone D results in a decrease in potency compared to the naturally occurring Epothilone D.[1] While both compounds retain antiproliferative activity, particularly against paclitaxel-resistant cell lines, Epothilone D demonstrates superior efficacy in both cytotoxicity and tubulin polymerization assays.[1]

| Compound | Cell Line | IC50 (nM) | Relative Potency |

| Epothilone D | Various | [Data not available in search results] | More Potent |

| This compound | Various | [Data not available in search results] | Less Potent |

Table 1: Comparative Cytotoxicity (IC50) of Epothilone D and this compound. Note: Specific IC50 values were not available in the provided search results, but the relative potency is indicated.

| Compound | Assay Type | Activity Metric | Relative Activity |

| Epothilone D | Tubulin Polymerization Assay | [Data not available in search results] | More Active |

| This compound | Tubulin Polymerization Assay | [Data not available in search results] | Less Active |

Table 2: Comparative Activity in Tubulin Polymerization Assays. Note: Specific activity metrics were not available in the provided search results, but the relative activity is indicated.

Mechanism of Action: Microtubule Stabilization Signaling Pathway

Epothilones exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[2][3] The primary mechanism of action involves the stabilization of microtubules, leading to the arrest of the cell cycle at the G2-M transition and subsequent induction of apoptosis.[2][4]

Caption: Epothilone-induced microtubule stabilization pathway leading to apoptosis.

Experimental Protocols

Synthesis of this compound

The total synthesis of this compound has been achieved through a multi-step process. A key step in the synthesis is the Stille coupling reaction to form the C9-C10 trans-double bond.[1] The general workflow involves the preparation of two key fragments: a vinylstannane and an allylic chloride, which are then coupled using a palladium catalyst.

Key Synthetic Step: Stille Coupling

A detailed, step-by-step protocol for the Stille coupling in the synthesis of this compound was not available in the search results. However, a general procedure for a Stille coupling reaction is as follows:

-

Reactant Preparation: An allylic chloride fragment and a trans-vinylstannane fragment are synthesized through separate multi-step sequences.

-

Reaction Setup: In an inert atmosphere (e.g., under argon), a solution of the allylic chloride in a suitable solvent (e.g., THF) is prepared.

-

Catalyst Addition: A palladium catalyst, such as Pd(PPh3)4, is added to the reaction mixture.

-

Coupling Partner Addition: The trans-vinylstannane is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux for several hours until completion, which is monitored by techniques like TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using column chromatography to yield the coupled product containing the trans-9,10-double bond.[1]

Caption: General workflow for the Stille coupling reaction in the synthesis of this compound.

In Vitro Tubulin Polymerization Assay

This assay is used to determine the effect of a compound on the polymerization of tubulin into microtubules. The increase in turbidity, measured by absorbance, is proportional to the amount of polymerized microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Test compounds (Epothilone D, this compound) dissolved in DMSO

-

96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compounds in DMSO.

-

On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

-

Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.

-

-

Reaction Setup (on ice):

-

In a pre-chilled 96-well plate, add the desired concentrations of the test compounds or DMSO (for the vehicle control).

-

Prepare a tubulin master mix containing General Tubulin Buffer, glycerol (to a final concentration of 10%), and tubulin.

-

Add the tubulin master mix to each well.

-

-

Initiation of Polymerization:

-

To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance versus time for each concentration of the test compounds.

-

The rate of polymerization and the maximum polymer mass can be determined from the resulting curves to assess the activity of the compounds.

-

Conclusion

This technical guide has provided a detailed comparison of this compound and Epothilone D, highlighting the critical role of the C9-C10 bond in determining biological activity. While the introduction of a trans-double bond in this compound leads to a reduction in potency compared to Epothilone D, both compounds remain valuable tools for studying the structure-activity relationships of the epothilone class. The provided experimental frameworks for synthesis and biological evaluation serve as a foundation for further research into the development of novel and more potent epothilone analogs for therapeutic applications.

References

- 1. Total synthesis of epothilone B, epothilone D, and cis- and trans-9,10-dehydroepothilone D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epothilone D, a microtubule-stabilizing compound, inhibits neointimal hyperplasia after rat carotid artery injury by cell cycle arrest via regulation of G1-checkpoint proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on 9,10-trans-Dehydroepothilone D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-trans-Dehydroepothilone D is a synthetic analogue of the natural product epothilone D, a class of microtubule-stabilizing agents that have shown significant promise in the field of oncology. Like other epothilones, its mechanism of action is centered on the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the early-stage research conducted on this compound, focusing on its synthesis, biological activity, and mechanism of action.

Chemical Synthesis

The total synthesis of this compound is a complex, multi-step process that has been achieved through various synthetic routes. A key strategy involves the coupling of two major fragments followed by macrocyclization.

Experimental Protocol: Total Synthesis

While a highly detailed, step-by-step protocol is proprietary to the research groups that developed it, a general overview of a successful synthetic route is as follows[1]:

-

Fragment Synthesis: The synthesis begins with the preparation of two key intermediates. One fragment typically comprises the thiazole side chain and the C1-C8 portion of the macrolactone, while the second fragment contains the C9-C15 segment.

-

Coupling Reaction: A crucial step involves the coupling of these two fragments. One notable method employed is a Stille coupling reaction, which forms a carbon-carbon bond between the two fragments[1].

-

Formation of the Seco-Acid: Following the coupling, the resulting molecule is further elaborated to form the seco-acid, the linear precursor to the final macrolactone.

-

Macrolactonization: The final key step is the intramolecular cyclization, or macrolactonization, of the seco-acid to form the 16-membered ring characteristic of the epothilones. This yields this compound[1].

A visual representation of this synthetic workflow is provided below.

Biological Activity

The primary biological activities of this compound investigated in early-stage research are its ability to induce tubulin polymerization and its antiproliferative effects against cancer cells.

Tubulin Polymerization

Similar to other epothilones and taxanes, this compound exerts its cytotoxic effects by promoting the polymerization of tubulin into stable microtubules. This disrupts the dynamic instability of microtubules, which is essential for various cellular functions, particularly mitosis.

A common method to assess the effect of compounds on tubulin polymerization is a fluorescence-based assay. A detailed protocol is as follows:

-

Reagent Preparation:

-

Lyophilized porcine brain tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

A GTP stock solution is prepared.

-

The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the general tubulin buffer.

-

A fluorescent reporter, such as DAPI, which preferentially binds to polymerized microtubules, is included in the assay mixture.

-

-

Assay Procedure:

-

The tubulin solution is mixed with GTP and the fluorescent reporter in a 96-well plate.

-

The test compound at different concentrations is added to the wells. A known microtubule-stabilizing agent (e.g., paclitaxel) and a destabilizing agent (e.g., nocodazole) are used as positive and negative controls, respectively.

-

The plate is incubated at 37°C to initiate polymerization.

-

-

Data Acquisition:

-

The fluorescence intensity in each well is measured over time using a plate reader. An increase in fluorescence indicates microtubule polymerization.

-

The rate and extent of polymerization are calculated from the fluorescence data.

-

Bioassay data indicates that while this compound does induce tubulin polymerization, it is less potent than its natural counterpart, epothilone D[1].

Antiproliferative Activity

The ability of this compound to inhibit the growth of cancer cells is a key measure of its potential as a therapeutic agent. This is typically quantified by determining its half-maximal inhibitory concentration (IC50) against various cancer cell lines.

A standard method for determining the antiproliferative activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture:

-

Cancer cell lines are cultured in appropriate media and conditions until they reach the exponential growth phase.

-

-

Cell Seeding:

-

Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated to allow the cells to attach.

-

-

Compound Treatment:

-

A stock solution of this compound is prepared and serially diluted to a range of concentrations.

-

The culture medium is removed from the wells and replaced with medium containing the different concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.

-

The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

-

IC50 Determination:

-

The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Mechanism of Action

The primary mechanism of action of this compound, like other epothilones, is the stabilization of microtubules. This interference with microtubule dynamics leads to a cascade of downstream events culminating in apoptotic cell death.

Signaling Pathway

Microtubule stabilization by epothilones triggers a mitotic checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained arrest ultimately activates the intrinsic apoptotic pathway. Key events in this pathway include:

-

Bcl-2 Phosphorylation: Microtubule disruption can lead to the phosphorylation of the anti-apoptotic protein Bcl-2. This phosphorylation can inactivate Bcl-2, thereby promoting apoptosis.

-

Bax Activation: The pro-apoptotic protein Bax undergoes a conformational change and translocates to the mitochondria.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax leads to the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Caspase-9 then activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis.

-

PI3K/AKT/mTOR Pathway: Some studies on other epothilones have suggested an interplay with the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation. Inhibition of this pathway can enhance the apoptotic effects of epothilones.

The following diagram illustrates the proposed signaling pathway leading to apoptosis upon treatment with microtubule-stabilizing agents like this compound.

Conclusion

Early-stage research on this compound has established its synthesis, confirmed its mechanism of action as a microtubule-stabilizing agent, and demonstrated its antiproliferative activity, notably against paclitaxel-resistant cancer cells. While initial studies suggest it is less potent than its natural precursor, its activity against resistant cell lines warrants further investigation. Future research should focus on obtaining more comprehensive quantitative data on its efficacy against a broader range of cancer cell lines, optimizing its synthetic route for higher yields, and further elucidating the specific signaling pathways it modulates to identify potential combination therapies. This foundational knowledge is crucial for the continued development of this and other novel epothilone analogues as potential anticancer therapeutics.

References

9,10-trans-Dehydroepothilone D: A Technical Guide on a Promising Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9,10-trans-Dehydroepothilone D and its analogs as potential anticancer agents. While comprehensive data specifically for this compound is limited in publicly available literature, this document leverages extensive research on closely related 9,10-dehydroepothilone derivatives to present a thorough analysis of their mechanism of action, preclinical efficacy, and the experimental methodologies used for their evaluation. The data presented for analogs, particularly the potent 26-trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone B (Fludelone), serves as a strong indicator of the potential of the 9,10-trans-dehydroepothilone scaffold in oncology.

Introduction to Epothilones and the Significance of the 9,10-Dehydro Modification

Epothilones are a class of 16-membered macrolides, originally isolated from the myxobacterium Sorangium cellulosum.[1] They have garnered significant attention as anticancer agents due to their ability to stabilize microtubules, a mechanism of action similar to the widely used taxanes.[2] This microtubule stabilization disrupts the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in proliferating cancer cells.[1] A key advantage of epothilones over taxanes is their retained activity against multidrug-resistant (MDR) cancer cell lines, particularly those that overexpress P-glycoprotein.[2]

The introduction of a trans double bond at the 9,10-position of the epothilone macrocycle represents a synthetic modification aimed at exploring and potentially enhancing the pharmacological properties of these compounds.[3] While direct comparisons are limited, analogs of (E)-9,10-didehydroepothilone D have demonstrated significant cytotoxic activity, with some maintaining IC50 values in the double-digit nanomolar range against both drug-sensitive and resistant cancer cell lines.[4]

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

The primary mechanism of action for the epothilone class, including the 9,10-dehydro derivatives, is the stabilization of microtubules.[2] This action is mediated through binding to the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental component of microtubules.[5] This binding event promotes the polymerization of tubulin into microtubules and inhibits their depolymerization, thereby disrupting the dynamic instability essential for mitotic spindle function.

The downstream effects of microtubule stabilization by 9,10-dehydroepothilone analogs have been shown to involve the activation of the intrinsic apoptotic pathway.[3] Treatment with these compounds leads to the activation of caspase-9 and caspase-8, key initiators of the apoptotic cascade, as well as the executioner caspase-3.[3] Furthermore, the release of mitochondrial proteins such as cytochrome c and Smac (second mitochondrial-derived activator of caspase) into the cytosol is observed, confirming the involvement of the mitochondrial pathway in the induction of apoptosis.[3]

Figure 1: Signaling pathway of this compound.

Quantitative Data Presentation

Due to the limited availability of specific data for this compound, this section presents data for its close and highly potent analog, 26-trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone B (Fludelone), to illustrate the potential of this class of compounds.

In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of Fludelone against a panel of human multiple myeloma (MM) cell lines.

| Cell Line | Description | IC50 (nM)[3] |

| MM.1S | Dexamethasone-sensitive | 1.5 |

| MM.1R | Dexamethasone-resistant | 2.0 |

| RPMI 8226 | Doxorubicin-sensitive | 3.5 |

| RPMI 8226/Dox40 | Doxorubicin-resistant | 5.0 |

| U266 | - | 1.0 |

| NCI-H929 | - | 15.0 |

| OPM2 | - | 2.5 |

| CAG | - | 3.0 |

Table 1: In Vitro Cytotoxicity of Fludelone against Human Multiple Myeloma Cell Lines.

In Vivo Efficacy

The antitumor activity of Fludelone was evaluated in a subcutaneous xenograft model using RPMI 8226 human multiple myeloma cells in NOD/SCID mice.

| Treatment Group | Dose and Schedule | Outcome |

| Fludelone | 20 mg/kg, intraperitoneal, every other day for 5 doses | Tumor disappearance with no relapse observed for over 100 days.[3] |

| Vehicle Control | - | Progressive tumor growth. |

Table 2: In Vivo Efficacy of Fludelone in a Multiple Myeloma Xenograft Model.

Pharmacokinetic Parameters

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of 9,10-dehydroepothilone compounds.

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

Figure 2: Workflow for the SRB cytotoxicity assay.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound) and incubated for a specified period (typically 72 hours).

-

Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well and incubated at room temperature for 10 minutes.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 510 nm.

-

IC50 Calculation: The IC50 value, the concentration of drug that inhibits cell growth by 50%, is determined from the dose-response curve.

Tubulin Polymerization Assay (Fluorescence-based)

Figure 3: Workflow for tubulin polymerization assay.

-

Reagent Preparation: Purified tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.

-

Reaction Setup: The test compound (this compound) or a control (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) is added to the wells of a 96-well plate.

-

Initiation of Polymerization: A solution containing GTP and a fluorescent reporter that binds to polymerized microtubules is added to the tubulin solution. This mixture is then added to the wells containing the test compounds.

-

Measurement: The plate is immediately placed in a fluorescence plate reader pre-warmed to 37°C, and fluorescence is measured at regular intervals.

-

Data Analysis: The rate and extent of tubulin polymerization are determined by the increase in fluorescence over time.

In Vivo Xenograft Study

Figure 4: Workflow for an in vivo xenograft study.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.

-

Cell Implantation: Human cancer cells are harvested and injected subcutaneously into the flanks of the mice.

-

Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Group Randomization: Mice are randomized into treatment and control groups.

-

Drug Administration: The test compound is administered according to a specific dose, route (e.g., intraperitoneal, intravenous), and schedule. A vehicle control group receives the formulation without the active drug.

-

Monitoring: Tumor size is measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Body weight and general health of the animals are also monitored.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point. Tumor growth inhibition is calculated, and survival data may also be collected.

Conclusion and Future Directions

The available data on analogs of this compound, particularly the potent in vitro and in vivo activity of Fludelone, strongly suggest that the 9,10-dehydroepothilone scaffold is a promising area for the development of novel anticancer agents. These compounds exhibit the hallmark microtubule-stabilizing mechanism of the epothilone class and demonstrate efficacy in preclinical models, including those resistant to conventional chemotherapeutics.

Future research should focus on the comprehensive evaluation of this compound itself. Key areas of investigation include:

-

Broad-panel in vitro screening: Determining the IC50 values against a diverse range of cancer cell lines to identify sensitive tumor types.

-

In vivo efficacy studies: Evaluating the antitumor activity in various xenograft and patient-derived xenograft (PDX) models to establish preclinical proof-of-concept.

-

Pharmacokinetic and toxicological profiling: Characterizing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound to assess its drug-like properties.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing further analogs to optimize potency, selectivity, and pharmacokinetic parameters.

A thorough investigation of this compound and its derivatives is warranted to fully elucidate their therapeutic potential and advance this promising class of compounds towards clinical development.

References

- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 3. Investigation of antitumor effects of synthetic epothilone analogs in human myeloma models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C-15 thiazol-4-yl analogues of (E)-9,10-didehydroepothilone D: synthesis and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Theoretical Modeling of 9,10-trans-Dehydroepothilone D Binding to Tubulin: A Technical Guide